Bis-(N,N'-NHS-PEG4)-Cy5

Description

Evolution and Significance of Near-Infrared Fluorescent Dyes in Scientific Inquiry

The development of fluorescent dyes that operate in the near-infrared (NIR) region of the electromagnetic spectrum (650–900 nm) has been a significant advancement in biomedical imaging. dergipark.org.trnih.gov NIR dyes offer several advantages over those that fluoresce in the visible range, including deeper tissue penetration, reduced photodamage to biological samples, and minimal background autofluorescence from endogenous molecules. nih.govrsc.orgresearchgate.net This leads to an enhanced signal-to-noise ratio, making NIR probes particularly valuable for in vivo imaging. nih.gov

Initially, the availability of biologically useful NIR dyes was limited. nih.gov However, innovative chemical strategies have led to the development of a variety of NIR dyes, such as cyanines, phthalocyanines, and squaraines, with improved photophysical and chemical properties. dergipark.org.trnih.gov These advancements have expanded the applications of fluorescence imaging in preclinical research, including the visualization of tumors, vascular mapping, and the detection of enzyme activity. dergipark.org.trnih.govcore.ac.uk Despite these advances, only a few NIR dyes, like indocyanine green (ICG), are clinically approved, highlighting the ongoing need for new and improved NIR probes. core.ac.uk

Rationale for Multivalent Probe Design in Molecular and Cellular Biology

Multivalent fluorescent probes, which feature multiple copies of a targeting ligand, represent a sophisticated approach to enhancing the specificity and avidity of probes for their biological targets. nd.edugoogle.com This design strategy is inspired by nature's use of multivalency to achieve high-affinity molecular interactions. nih.gov By presenting multiple binding sites, multivalent probes can crosslink separate biomarker molecules on a cell surface, leading to increased binding strength through cooperative effects. nd.edu

This enhanced binding affinity is particularly advantageous for imaging and diagnostic applications where high target-to-background ratios are crucial for accurate detection. nih.govnih.gov The design of multivalent probes allows for fine-tuning of properties such as binding affinity, in vivo transport, and optical performance. nd.edunih.gov Researchers are exploring various strategies for creating multivalent probes, including the use of scaffold molecules to which multiple targeting ligands and fluorescent reporters can be attached. nd.edunih.gov

Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation

N-hydroxysuccinimide (NHS) esters are one of the most widely used reactive groups in bioconjugation chemistry for labeling proteins, peptides, and other biomolecules. ontosight.aithermofisher.comthermofisher.com NHS esters react efficiently with primary amines (-NH2), which are found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues, to form stable amide bonds. thermofisher.comthermofisher.com This reaction typically occurs under physiological to slightly alkaline pH conditions (pH 7.2-9). thermofisher.com

The popularity of NHS esters stems from their ability to form stable linkages and the ease with which the N-hydroxysuccinimide byproduct can be removed. thermofisher.com The chemistry is versatile, allowing for the attachment of a wide range of molecules, including fluorescent dyes, biotin, and crosslinkers, to biological targets. ontosight.aithermofisher.com While traditionally it was advised to avoid Tris buffers due to their primary amine, recent studies have shown that NHS ester reactions can be compatible with Tris under certain conditions. acs.org For applications requiring cell surface labeling, water-soluble sulfo-NHS esters are used, as their charged nature prevents them from crossing cell membranes. thermofisher.com

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Probe Performance

Polyethylene glycol (PEG) linkers are frequently incorporated into the design of fluorescent probes to improve their physicochemical properties. thermofisher.combroadpharm.com PEG is a hydrophilic, non-toxic, and non-immunogenic polymer, making it ideal for in vivo applications. thermofisher.comcreativepegworks.com The inclusion of a PEG spacer in a probe can increase its water solubility, which is particularly beneficial for hydrophobic dyes that might otherwise aggregate in aqueous environments. thermofisher.comcreativepegworks.com

Furthermore, PEGylation can enhance the stability of probes, reduce non-specific binding to cells and other biomolecules, and improve their pharmacokinetic profiles by extending their circulation time. broadpharm.comcreativepegworks.comresearchgate.net The flexibility and length of the PEG chain can be precisely controlled to optimize the distance between the fluorescent reporter and the targeting moiety, minimizing steric hindrance and preserving the biological activity of the conjugated molecule. broadpharm.comgoogle.com These properties make PEG linkers a valuable component in the development of advanced fluorescent probes for a wide range of biomedical applications. thermofisher.comresearchgate.net

Contextualizing Bis-(N,N'-NHS-PEG4)-Cy5 within Contemporary Fluorescent Probe Development

This compound is a sophisticated fluorescent probe that integrates several key features of modern probe design. It is a cyanine (B1664457) dye-based probe, specifically utilizing Cy5, which fluoresces in the near-infrared region. broadpharm.comabpbio.com This positions it well for applications requiring deep tissue imaging with low background fluorescence. broadpharm.com

The "Bis-NHS" designation indicates that the molecule is bifunctional, possessing two N-hydroxysuccinimide ester reactive groups. abpbio.com This bifunctionality allows for the crosslinking of molecules or the attachment of the probe to multiple sites on a target biomolecule.

The inclusion of two PEG4 linkers, each a discrete-length polyethylene glycol chain with four repeating units, enhances the probe's hydrophilicity and provides a flexible spacer arm. broadpharm.combroadpharm.com This PEGylation is crucial for improving solubility in aqueous media and minimizing non-specific interactions. thermofisher.combroadpharm.com

Interestingly, this compound is also described as an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker, highlighting its potential use in the synthesis of molecules designed to induce the degradation of specific target proteins. chemsrc.commedchemexpress.com This dual utility as both an imaging agent and a component for therapeutic development places this compound at the intersection of diagnostics and therapeutics, embodying a key trend in contemporary fluorescent probe development.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C55H73ClN4O16 | broadpharm.comchemsrc.com |

| Molecular Weight | 1081.64 g/mol | broadpharm.comchemsrc.com |

| CAS Number | 2107273-48-1 | broadpharm.comchemsrc.com |

| Excitation Maximum | 649 nm | broadpharm.com |

| Emission Maximum | 667 nm | broadpharm.com |

| Extinction Coefficient | 232,000 M-1cm-1 | broadpharm.com |

| Purity | ≥98% | broadpharm.com |

| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |

| Storage | -20°C | broadpharm.com |

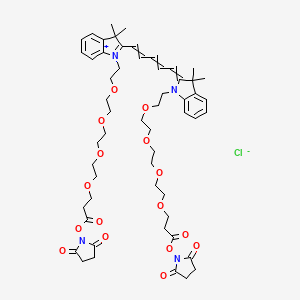

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFOGFOTIHXBB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H73ClN4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Bioconjugation Methodologies Utilizing Bis N,n Nhs Peg4 Cy5

Principles of Amine-Reactive Conjugation with Bis-NHS Esters

N-hydroxysuccinimide esters represent one of the most common and versatile classes of reagents for modifying primary amines (-NH₂) in biomolecules. glenresearch.comaatbio.com The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This process forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a leaving group. windows.netglenresearch.comthermofisher.com This chemistry is highly selective for primary aliphatic amines, such as those found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. glenresearch.comnih.gov While reactions with other nucleophiles like hydroxyls and sulfhydryls can occur, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines. glenresearch.com

Optimization of labeling reactions is therefore critical for achieving high efficiency. Key parameters include:

pH: The optimal pH for most NHS ester labeling reactions is between 7.2 and 8.5, with a range of 8.3-8.5 often cited as ideal to balance amine reactivity with ester stability. thermofisher.comlumiprobe.comnih.gov

Buffers: Buffers must be free of extraneous primary amines that would compete with the target molecule. Suitable choices include phosphate, borate, carbonate/bicarbonate, and HEPES buffers. windows.netthermofisher.com Buffers such as Tris or glycine (B1666218) are incompatible and should be avoided during the reaction, though they can be used to quench the reaction upon completion. windows.netlumiprobe.com

Reagent Concentration: The molar ratio of the NHS ester reagent to the target biomolecule is adjusted to control the degree of labeling. For protein labeling, a starting point is often a 5- to 20-fold molar excess of the ester. windows.netglenresearch.com

Solvent: Due to the variable water solubility of NHS esters, they are often first dissolved in a small volume of an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule. glenresearch.comlumiprobe.com

Table 1: Recommended Reaction Parameters for NHS Ester Conjugation

| Parameter | Proteins/Peptides | Amino-Modified Oligonucleotides | General Recommendation |

|---|---|---|---|

| Optimal pH | 8.0 - 9.0 glenresearch.com | 8.5 - 9.0 glenresearch.com | Maintain pH 7.2-8.5 to balance amine reactivity and ester hydrolysis. thermofisher.com |

| Recommended Buffers | 0.1 M Sodium Bicarbonate, PBS glenresearch.com | 0.1 M Sodium Bicarbonate, 0.1 M Potassium Phosphate glenresearch.com | Phosphate, Borate, Carbonate, HEPES. Avoid Tris, Glycine. windows.netthermofisher.com |

| Molar Excess of Ester | 5-20 fold (for mono-labeling) windows.netglenresearch.com | 5-10 fold glenresearch.com | Requires empirical optimization based on desired labeling degree. |

| Reaction Temperature | Room Temperature or 4°C windows.net | Room Temperature | Lower temperatures (4°C) slow both conjugation and hydrolysis. windows.net |

| Reaction Time | 30 minutes - 4 hours windows.netglenresearch.com | 1 - 2 hours glenresearch.com | Dependent on temperature, pH, and reactant concentrations. |

The primary competing reaction in aqueous media is the hydrolysis of the NHS ester, which regenerates the original carboxylic acid and releases NHS. windows.netthermofisher.com This process is accelerated at higher pH values and in dilute protein solutions where the concentration of the target amine is low. windows.netthermofisher.com To mitigate hydrolysis, it is crucial to use freshly prepared reagent solutions, maintain careful pH control, and work with the highest feasible concentration of the target biomolecule to favor the bimolecular conjugation reaction over hydrolysis. windows.netglenresearch.comgbiosciences.com

Non-specific labeling, while less common, can occur with other nucleophilic amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine, leading to the formation of unstable O-acyl esters. acs.orgbiorxiv.org These off-target modifications are generally less stable than the desired amide bond. glenresearch.com Recent studies indicate that quenching the reaction with specific reagents like hydroxylamine (B1172632) or methylamine (B109427) can be an effective strategy to cleave these less stable O-acyl byproducts, thereby increasing the specificity of the final conjugate. biorxiv.org

Reaction Kinetics and Optimization for Macromolecular Labeling

Cross-Linking Applications in Protein-Protein Interaction Studies

The "Bis-NHS" designation in the compound's name signifies that it is a homobifunctional crosslinker, possessing two identical amine-reactive groups. windows.net This feature allows it to covalently bridge two protein molecules that are in close spatial proximity, making it a valuable tool for investigating protein-protein interactions (PPIs). windows.netaustinpublishinggroup.com

In a typical cross-linking experiment, Bis-(N,N'-NHS-PEG4)-Cy5 is added to a sample containing a protein complex, either in a purified solution or within intact cells. windows.netnih.gov The two NHS esters can react with primary amines on different but interacting proteins, forming an irreversible covalent link between them. windows.netaustinpublishinggroup.com The length of the PEG4 spacer arm defines the maximal distance between the two reactive amine groups that can be successfully bridged. The presence of the Cy5 dye on the crosslinker facilitates the detection, purification, and visualization of the cross-linked protein complexes using fluorescence-based techniques. Following the cross-linking reaction, the products are typically analyzed by SDS-PAGE, where the cross-linked species appear as new bands of higher molecular weight. korambiotech.com Subsequent analysis by mass spectrometry can then be used to identify the specific proteins involved in the interaction and the precise amino acid residues that were cross-linked. austinpublishinggroup.com

Conjugation to Nanomaterials and Advanced Delivery Systems for Research Purposes

The bifunctional nature of this compound, featuring two amine-reactive N-hydroxysuccinimide (NHS) esters and a fluorescent Cy5 core separated by hydrophilic polyethylene (B3416737) glycol (PEG) spacers, makes it a valuable tool for labeling and tracking nanomaterials in various research applications. The NHS esters readily react with primary amines on the surface of nanomaterials to form stable amide bonds, while the PEG linkers enhance water solubility and can reduce non-specific binding of the conjugate. The embedded Cy5 dye allows for sensitive and specific detection using fluorescence-based techniques.

Surface Functionalization of Gold Nanoparticles (AuNPs)

The unique optical properties of gold nanoparticles (AuNPs) make them excellent candidates for a range of biomedical research applications, and their functionalization with fluorescent dyes is crucial for their visualization and tracking. The NHS esters of this compound are employed to covalently attach the Cy5 dye to the surface of AuNPs, typically by reacting with amine groups introduced onto the nanoparticle surface.

A common strategy involves a multi-step process. nih.gov First, a heterobifunctional PEG linker, such as amine-PEG-thiol (NH2-PEG-SH), is reacted with the Cy5-NHS ester. nih.gov The resulting Cy5-PEG-SH conjugate is then attached to the gold surface via the strong affinity of the thiol group for gold. nih.gov This method ensures that the Cy5 dye is held at a distance from the AuNP surface by the PEG spacer, which can help to prevent quenching of the fluorescence signal by the gold core. lunanano.com Alternatively, AuNPs can be pre-functionalized with amine-containing ligands, creating available sites for direct reaction with this compound.

Research has shown that this surface modification results in fluorescently labeled, stable AuNPs. The successful conjugation is often confirmed by spectroscopic analysis, which shows the characteristic absorbance peaks of both the AuNPs and the Cy5 dye. nih.gov Characterization of these functionalized nanoparticles is critical to ensure their properties are suitable for research applications.

Table 1: Physicochemical Properties of Cy5-Labeled Gold Nanoparticles (AuNPs) for Research

This table presents representative data on the hydrodynamic diameter and zeta potential of gold nanoparticles of different core sizes after surface modification with PEG and Cy5. nih.gov

| Nanoparticle Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |

| 15 | 28.4 ± 3.1 | -15.2 ± 1.8 |

| 45 | 59.1 ± 4.5 | -14.8 ± 2.1 |

| 90 | 108.7 ± 6.2 | -16.5 ± 2.5 |

Data is representative of typical findings in the field. nih.gov

Labeling of Liposomes and Polymeric Micelles

Liposomes and polymeric micelles are self-assembling nanostructures widely investigated as carriers for therapeutic and diagnostic agents. nih.govnih.gov Labeling these systems with a fluorescent marker like Cy5 is essential for studying their in vitro and in vivo behavior, such as cellular uptake, biodistribution, and cargo release.

The conjugation of this compound to these delivery systems is typically achieved by incorporating lipids or polymers that feature primary amine groups into the formulation. For liposomes, phospholipids (B1166683) with amine-functionalized head groups, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can be included in the lipid bilayer. mpg.de The exposed amine groups on the surface of the formed liposome (B1194612) can then react with the NHS ester of the Cy5 conjugate, resulting in a fluorescently labeled vesicle. mpg.de This post-formation conjugation strategy allows for precise control over the labeling density. The PEG spacers in the linker help to ensure the dye is accessible on the liposome's exterior for detection. nih.gov

Similarly, polymeric micelles can be labeled by using amphiphilic block copolymers that contain amine functionalities in their hydrophilic block. For instance, copolymers like poly(ethylene oxide)-b-poly(amino acid)s can self-assemble into micelles with an outer shell of PEO chains interspersed with amine groups. nih.gov These amines are then available for covalent attachment of this compound. This labeling enables researchers to track the fate of the micelles using techniques like confocal microscopy and flow cytometry. nih.gov

Table 2: Research Findings on Cellular Uptake of Cy5-Labeled Nanoparticles

This table summarizes research data quantifying the cellular uptake of Cy5-labeled nanoparticles in a human retinoblastoma (Y79) cell line using flow cytometry. nih.gov

| Nanoparticle Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Cellular Uptake (Fluorescence Intensity) |

| CMD-TCs-NPs | 34 ± 3.78 | +11 ± 2.27 | High |

| CMD-TMC-NPs | 42 ± 4.23 | +29 ± 4.31 | Moderate |

CMD-TCs-NPs: Carboxymethyl Dextran-Thiolated Chitosan (B1678972) Nanoparticles. CMD-TMC-NPs: Carboxymethyl Dextran-Trimethylated Chitosan Nanoparticles. The higher fluorescence intensity indicates greater internalization of the nanoparticles by the Y79 cells. nih.gov

Incorporation into Hydrogels and Other Biomaterial Scaffolds

Hydrogels are three-dimensional, water-swollen polymer networks that are extensively used in biomedical research as scaffolds for tissue engineering and as matrices for controlled release studies. Incorporating a fluorescent tag like Cy5 into the hydrogel structure is vital for visualizing the scaffold itself, monitoring its degradation, or tracking its interaction with cells.

This compound can be incorporated into hydrogels through covalent bonding with amine-containing polymer precursors before or during the gelation process. For instance, a natural polymer like chitosan or a synthetic polymer functionalized with amine groups can be reacted with the Cy5 conjugate. This fluorescently-tagged polymer can then be cross-linked to form the hydrogel network. The Cy5 dye becomes an integral part of the hydrogel structure, allowing for long-term tracking.

The "click chemistry" paradigm offers a highly efficient and specific method for hydrogel fabrication where such fluorescent labeling is applicable. acs.org For example, a polymer backbone can be functionalized with both amine groups and a click chemistry handle (e.g., an azide). The amine groups can be reacted with this compound, and the azide (B81097) groups can then be used in a subsequent copper-free click reaction to crosslink the polymer chains into a hydrogel. acs.org This modular approach allows for the creation of fluorescently labeled hydrogels with well-defined properties for advanced research applications, such as studying cell-material interactions or monitoring the release of encapsulated agents. acs.org

Photophysical Characteristics and Their Modulation in Bis N,n Nhs Peg4 Cy5 Conjugates

Spectroscopic Properties of Cy5 within PEGylated Bivalent Constructs

The covalent linkage of two Cy5 fluorophores via a PEG4 linker creates a unique microenvironment that influences the dye's interaction with light. This bivalent arrangement can lead to through-space interactions between the two dye molecules, altering their fundamental spectroscopic properties compared to monomeric Cy5.

Influence of PEG Linker Length and Bivalency on Absorption and Emission Spectra

The bivalent nature of Bis-(N,N'-NHS-PEG4)-Cy5 can lead to the formation of molecular aggregates, specifically H-type aggregates, where the dye molecules are arranged in a parallel, face-to-face orientation. This aggregation is characterized by a blue-shift in the absorption spectrum and significant fluorescence quenching. nih.govresearchgate.net The flexible PEG4 linker allows the two Cy5 dyes to come into close proximity, potentially forming compact structures where the dyes can interact directly. mdpi.com This interaction can result in a broader absorption spectrum and the appearance of a more intense shoulder peak at shorter wavelengths (around 620 nm), which is indicative of soluble aggregates. researchgate.net

Fluorescence Quantum Yield and Extinction Coefficient Analysis in Complex Environments

The fluorescence quantum yield (QY) of Cy5 is highly sensitive to its environment and conjugation status. For free Cy5 in aqueous buffer, the QY is reported to be around 0.27–0.32. researchgate.net However, when conjugated to macromolecules, this value can change significantly. Conjugation can restrict the dye's conformational freedom, particularly the cis-trans isomerization of its polymethine chain, which is a primary non-radiative decay pathway. cambridge.orgacs.orgresearchgate.net This restriction often leads to an increase in QY. acs.orgnih.gov For example, when Cy5 is conjugated to DNA, its QY can increase due to the dye adopting a more planar and restricted configuration. acs.orgnih.gov

In the context of a bivalent construct like this compound, intramolecular interactions can lead to self-quenching, which reduces the quantum yield. acs.org When two Cy5 dyes are in close proximity, they can form non-fluorescent H-aggregates, causing a decrease in QY. rsc.org This effect is particularly pronounced at high labeling ratios on proteins. acs.org However, the specific impact depends on the balance between restricted motion and aggregation. While restricting motion increases QY, aggregation decreases it. nih.govrsc.org The quantum yield of Cy5 can also be influenced by the solvent; for instance, the QY of Cy5-PEG conjugates has been shown to be 1.8-fold stronger than the unmodified dye. researchgate.net

The molar extinction coefficient of Cy5 is typically high, around 250,000 M⁻¹cm⁻¹. aatbio.comvwr.comnanocs.net This value is generally less sensitive to the local environment than the quantum yield but can be affected by aggregation. rsc.org

| Compound/Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Cy5 (free dye in buffer) | 649 | 670 | 0.27-0.32 | 250,000 | researchgate.netvwr.com |

| Cy5-IgG Conjugate | 650 | 670 | up to 0.43 | ~250,000 | researchgate.net |

| Cy5-PNA Conjugate | - | - | 0.42 | - | nih.gov |

| Cy5-PNA in DNA cage | - | - | 0.38 | - | nih.gov |

| TF-Cy5 (H-aggregates) | ~600 (shoulder), 650 | - | 0.07 | - | rsc.org |

| Cy5.5 (related dye) | 673 | 707 | 0.2 | 209,000 | broadpharm.com |

Photostability and Photobleaching Kinetics in Advanced Imaging Contexts

A key limitation of many organic fluorophores, including Cy5, is photobleaching—the irreversible photochemical destruction of the dye upon prolonged exposure to light. In a bivalent construct, the proximity of the two dyes and the nature of the linker can influence these processes.

Strategies for Enhancing Photostability: Self-Healing and Environmental Effects

A major pathway for photobleaching involves the dye entering a long-lived, reactive triplet state. researchgate.net From this state, it can react with molecular oxygen to produce damaging reactive oxygen species (ROS). rsc.org Strategies to enhance photostability often focus on quenching this triplet state, returning the dye to its fluorescent singlet state. This process is often called "self-healing."

One highly effective strategy is the intramolecular conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox directly to the fluorophore. nih.gov By linking a TSQ to Cy5, the quencher is always in close proximity, leading to efficient, collision-based quenching of the triplet state. nih.govnih.gov This intramolecular approach has been shown to dramatically enhance photostability and reduce blinking, outperforming the use of the same quenchers as additives in solution. nih.govdiva-portal.org For instance, Cy5-COT conjugates have demonstrated a substantial increase in photostability, both in deoxygenated and oxygenated environments, making them suitable for live-cell imaging. rsc.orgnih.govresearchgate.net The effectiveness of the self-healing mechanism can be tuned by modifying the electronic properties of the TSQ; for example, adding electron-withdrawing groups to COT can reduce its unwanted reactions and improve photostabilization. rsc.org

Environmental factors also play a crucial role. Removing molecular oxygen from the imaging buffer, often through enzymatic systems, can significantly reduce photobleaching. bohrium.com However, this can also increase triplet-state-related blinking, which can be mitigated by using reducing and oxidizing systems (ROXS). nih.gov

Impact of Conjugation on Dye Durability under High Illumination

Conjugation to macromolecules or inclusion in constructs like this compound can directly impact the dye's durability. The bivalent nature of the molecule could potentially offer some protection. google.com However, it can also lead to aggregation-induced quenching, which is a separate issue from photobleaching. acs.org In some cases, conjugation of Cy5 to proteins has been shown to lead to reduced fluorescence, particularly at high dye-to-protein ratios, due to the formation of non-fluorescent H-dimers. acs.org

Conversely, strategies that enhance photostability through intramolecular quenching have proven highly effective under high illumination. Cy5 derivatives with linked TSQs show marked improvements in the total number of photons emitted before photobleaching. nih.govnih.gov For example, under ambient oxygen conditions, the photostability of Cy5-COT derivatives was increased up to 9-fold in vitro and 6-fold in living cells. rsc.orgnih.gov This enhanced durability is critical for demanding applications like single-molecule imaging and super-resolution microscopy, which require intense laser excitation. rsc.org The use of these "self-healing" dyes can extend the timescale of single-molecule imaging into the kilohertz regime, even in fully oxygenated buffers. diva-portal.org

| Conjugate | Condition | Photostability Enhancement (vs. Cy5) | Reference |

|---|---|---|---|

| Cy5-COT | Deoxygenated | ~35-fold | nih.gov |

| Cy5-NBA | Deoxygenated | ~25-fold | nih.gov |

| Cy5-Trolox | Deoxygenated | ~100-fold | nih.gov |

| Cy5-COT | Ambient Oxygen | ~7-fold | nih.govresearchgate.net |

| Cy5-AC (Amide-COT) | Ambient Oxygen | ~9-fold | nih.gov |

| Cy7-COT (related dye) | - | ~70-fold | nih.gov |

Fluorescence Lifetime and Blinking Phenomena in Single-Molecule Studies

The fluorescence lifetime of Cy5 is sensitive to its immediate surroundings. For free Cy5 in an aqueous solution, the lifetime is typically around 1.0 ns. researchgate.netrsc.org When conjugated to macromolecules or confined in a rigid environment, the lifetime often increases because non-radiative decay pathways like isomerization are hindered. researchgate.netrsc.org For example, the lifetime of Cy5 can increase to ~2.0 ns when embedded in a polymer film, and conjugation to DNA can result in lifetimes ranging from 1.4 to 2.4 ns. rsc.orgrsc.org In a bivalent construct, the flexibility of the PEG4 linker would allow for some motion, but interactions with a target molecule upon conjugation would likely lead to an increased lifetime.

Blinking in Cy5 can arise from several mechanisms. Short-lived blinking is often attributed to the dye entering the triplet state. nih.gov Longer-lived dark states can be caused by the formation of radical ions or photo-induced isomerization to a non-fluorescent cis-isomer. researchgate.netnih.gov The presence of thiols, often used as reducing agents in imaging buffers, is known to induce long-lived off-states in Cy5, which was initially a problem for single-molecule FRET but later became the basis for super-resolution techniques like STORM. cambridge.orgnih.gov

In single-molecule studies, the bivalent nature of this compound could lead to complex blinking behavior. If the two dyes are close enough to be electronically coupled, the blinking of one could influence the other, potentially leading to "collective blinking" where both fluorophores are quenched simultaneously. nih.gov The PEG4 linker provides enough flexibility for the dyes to potentially interact, but upon binding to two separate sites on a target molecule, they would be held apart, and their blinking would likely be independent. The specific blinking kinetics and fluorescence lifetime would therefore be highly dependent on whether the molecule is free in solution or bound to its target.

| Condition | Fluorescence Lifetime (τ, ns) | Reference |

|---|---|---|

| Free in aqueous solution | 1.03 - 1.07 | rsc.orgrsc.org |

| Adsorbed on dry surface | 1.23 | rsc.org |

| Embedded in polymer film | ~2.0 | researchgate.netrsc.org |

| Attached to DNA | 1.1 - 2.4 | rsc.org |

| Conjugated to PNA | 1.4 - 1.5 | nih.gov |

Excitonic Coupling and H-Aggregate Formation in this compound Assemblies

The photophysical behavior of cyanine (B1664457) dyes like Cy5 is profoundly influenced by their local environment and concentration. When molecules of this compound are conjugated to substrates such as proteins or nucleic acids, the proximity of the Cy5 fluorophores can lead to significant intermolecular interactions. researchgate.net These interactions, governed by quantum mechanical principles, result in the formation of molecular aggregates, which exhibit distinct spectral properties compared to the monomeric dye. pradeepresearch.org A particularly important phenomenon in Cy5 conjugates is the formation of H-aggregates, which has significant implications for their use in fluorescence-based applications. researchgate.net

According to molecular exciton (B1674681) theory, when two or more chromophores are in close proximity, their transition dipole moments couple. nih.gov This coupling leads to a splitting of the excited state energy levels. nih.govnih.gov The geometry of the interacting dyes determines the nature of this splitting and the resulting photophysical characteristics. pradeepresearch.orgnih.gov H-aggregates, or "hypsochromic" aggregates, typically form when the dye molecules adopt a parallel, face-to-face (stacked) arrangement. nih.govnih.gov This specific orientation results in the main electronic transition shifting to a higher energy, which corresponds to a blue shift (hypsochromic shift) in the absorption spectrum. pradeepresearch.orgrsc.org A key feature of H-aggregates is that the transition to the higher energy exciton state is optically allowed, while the transition to the lower energy state is forbidden. nih.govrsc.org

The formation of H-aggregates in Cy5 conjugates is characterized by several key spectral changes. The most prominent is the appearance of a new absorption band at a shorter wavelength (blue-shifted) compared to the monomer's primary absorption peak, which is typically around 640-650 nm. rsc.orgresearchgate.net This new band is often broad and can be seen as a shoulder or a distinct peak around 600 nm. researchgate.netnih.gov For instance, studies on Cy5 conjugated to macromolecules have shown a distinct shoulder at approximately 590-600 nm, which grows in intensity with higher labeling densities, indicating aggregate formation. researchgate.netnih.gov

Another critical consequence of H-aggregation is the significant quenching of fluorescence. nih.govnih.gov The non-radiative decay pathways become dominant in H-aggregates, leading to a dramatic reduction in the fluorescence quantum yield. researchgate.net This quenching occurs because the excitation energy is efficiently transferred to the non-fluorescent aggregate states which act as energy traps. researchgate.net The combination of a blue-shifted absorption and quenched emission is the hallmark of H-aggregate formation in Cy5 assemblies. nih.govresearchgate.net In some cases, this aggregation can be so effective that it renders the conjugates essentially non-fluorescent. researchgate.net

The stability and type of aggregate can be influenced by environmental factors such as solvent polarity, ionic strength, and the nature of the scaffold to which the dye is conjugated. nih.govresearchgate.net For example, increasing ionic strength has been shown to promote the structural transformation of Cy5 H-aggregates. nih.gov Similarly, the use of organic solvents can disrupt the hydrophobic interactions that stabilize the aggregates, leading to their disassembly and the recovery of monomer fluorescence. researchgate.net In DNA-templated Cy5 assemblies, the precise positioning of the dyes can favor the formation of H-aggregates over other configurations like J-aggregates (which show a red-shifted absorption). nih.govnih.gov

Table 1: Spectral Characteristics of Cy5 Monomers vs. H-Aggregates This table provides a generalized summary based on findings from multiple studies. Specific values can vary based on the molecular environment.

| Characteristic | Cy5 Monomer | Cy5 H-Aggregate | Predominant Effect of Aggregation |

| Absorption Maximum (λmax) | ~640 - 650 nm | ~590 - 620 nm rsc.orgnih.gov | Blue Shift (Hypsochromic) pradeepresearch.org |

| Fluorescence Emission | Strong | Weak / Quenched nih.govresearchgate.net | Fluorescence Quenching nih.govresearchgate.net |

| Dominant Transition | S0 → S1 | Higher Energy Exciton State | Shift to Higher Energy Transition rsc.org |

| Arrangement | Isolated Molecule | Parallel, Stacked nih.govnih.gov | Proximity-Induced Stacking |

Table 2: Research Findings on Cy5 Aggregation

| System Studied | Key Findings | Spectral Observations | Reference |

| Cy5 on DNA Holliday Junctions | Transverse positioning of dyes favors H-type dimers, while adjacent positioning can lead to oblique or J-type dimers. | Transverse dimers show strongly blue-shifted absorbance peaks. | nih.gov |

| Cy5 as Thin Film | Thin films show a broadened absorption spectrum with a distinct peak assigned to H-dimers and another to the monomer. | H-dimer peak at ~620 nm; monomer peak at ~680 nm. | rsc.org |

| Indocyanine Cy5 Dye in Aqueous Solution | At moderate concentrations, H-aggregates form. At higher concentrations and ionic strength, a transition to weakly coupled H'-aggregates occurs. | H-aggregates show a characteristic blue-shifted band around 600 nm. | nih.gov |

| Cy5 on Poly(allylamine) (PAH) | Covalent linkage to the cationic polymer induces H-aggregate formation, leading to non-fluorescent conjugates. | Appearance of a hypsochromically shifted H-band. | researchgate.netresearchgate.net |

| High-Density Labeled DNA (CyDNA) | High labeling density with Cy5 leads to aggregate formation and fluorescence quenching. | Evidence of aggregate formation and resonance energy transfer mechanisms. | nih.gov |

Applications of Bis N,n Nhs Peg4 Cy5 in Molecular and Cellular Research

High-Affinity Labeling of Biomolecules for Enhanced Detection

The primary function of Bis-(N,N'-NHS-PEG4)-Cy5 is the covalent labeling of biomolecules. broadpharm.com The core of this functionality lies in its two NHS ester groups, which are highly reactive toward primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or in amine-modified nucleic acids. broadpharm.comabpbio.com This reaction forms a stable amide bond, securely attaching the bright and photostable Cy5 fluorophore to the target molecule. broadpharm.com The inclusion of hydrophilic PEG4 spacers increases the water solubility of the conjugate, which can prevent aggregation of labeled proteins stored in solution. broadpharm.comdcchemicals.com

This compound is a reagent used for producing cyanine-labeled proteins and peptides for various biochemical assays. broadpharm.com The NHS ester is a popular amine-reactive group for labeling the primary amines of proteins and peptides. abpbio.com The reaction is efficient under neutral to slightly basic pH conditions, allowing for straightforward conjugation protocols. broadpharm.com The resulting Cy5-labeled proteins are intensely fluorescent, enabling highly sensitive detection in applications like fluorescence microscopy, flow cytometry, and Western blotting. abpbio.com The bifunctional nature of the molecule, possessing two NHS esters, allows for its use in cross-linking applications or for creating densely labeled protein conjugates. medchemexpress.eubroadpharm.com

| Property | Description | Reference |

|---|---|---|

| Fluorophore | Cyanine5 (Cy5) | broadpharm.com |

| Reactivity | Two N-hydroxysuccinimide (NHS) esters react with primary amines (-NH₂) | broadpharm.combroadpharm.com |

| Spacer | Two hydrophilic tetra-polyethylene glycol (PEG4) arms | broadpharm.com |

| Excitation Max. | ~649 nm | broadpharm.com |

| Emission Max. | ~667 nm | broadpharm.com |

| Key Features | Bifunctional for cross-linking; PEG spacer enhances aqueous solubility; bright, far-red fluorescence minimizes background autofluorescence. | broadpharm.combroadpharm.com |

Beyond proteins, this compound is also used to label nucleic acids and aptamers for genetic and RNA-related research. medchemexpress.eubroadpharm.com This process requires the nucleic acids to be modified with a primary amine group to serve as a conjugation site for the NHS ester. medchemexpress.eu Labeled oligonucleotides can function as probes in techniques such as fluorescent in situ hybridization (FISH).

This labeling strategy is particularly valuable for developing aptamer-based probes. plos.org Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. By conjugating them with a Cy5-NHS ester, researchers can create highly specific imaging agents. plos.org For instance, studies have demonstrated the successful conjugation of a Cy5-labeled aptamer for the detection of amyloid plaques, which are associated with Alzheimer's disease. plos.org The ability to label aptamers with bright fluorophores like Cy5 facilitates the development of novel tools for both diagnostics and investigating cellular mechanisms. plos.org

Protein and Peptide Labeling for Biochemical Assays

Development of "Turn-On" Fluorescent Probes for Specific Biomarker Detection

A significant advancement in fluorescence imaging is the creation of "turn-on" probes, also known as activatable probes. researchgate.netmdpi.com These probes are engineered to be in a quenched, or non-fluorescent, state until they encounter a specific biological target or environment. researchgate.net This interaction triggers a change that "turns on" the fluorescence, leading to a high signal-to-background ratio that is ideal for sensitive and specific detection. mdpi.comresearchgate.net

Several design principles are employed to create turn-on probes, many of which are applicable to structures like this compound. mdpi.com A common strategy is based on self-quenching or Fluorescence Resonance Energy Transfer (FRET). researchgate.netrsc.org In this design, multiple fluorophores are placed in close proximity on a molecular scaffold. rsc.org The high density of dyes leads to homo-FRET, where the energy from an excited fluorophore is transferred to an adjacent one, ultimately dissipating without emitting light. rsc.org The bifunctional nature of this compound is well-suited for this approach, as it can be used to attach multiple Cy5 dyes to a polymer or peptide backbone. thno.org The fluorescence is activated when an enzyme cleaves the linker, causing the dyes to separate and de-quench. thno.org

Another design involves linking the fluorophore (e.g., Cy5) to a quencher molecule through a substrate-specific linker. thno.org In its intact state, the probe's fluorescence is quenched. thno.org Upon cleavage of the linker by a target enzyme, the fluorophore is released from the quencher, resulting in a strong fluorescent signal. thno.org

The detection of aggregated proteins, such as the amyloid-beta (Aβ) plaques found in Alzheimer's disease, is a critical area of research. plos.orgnih.gov While some cyanine (B1664457) derivatives can bind to amyloid fibrils, Cy5 itself has been used as a fluorescent label in probes designed for this purpose. nih.govmdpi.com For example, RNA aptamers that specifically recognize Aβ aggregates have been labeled with Cy5 to visualize plaques in brain tissue. plos.org Another approach involves conjugating a Cy5-labeled peptide that targets Aβ to magnetic nanoparticles, enabling multimodal detection. mdpi.com The principle behind using a turn-on probe for amyloid plaques would involve a probe that experiences a significant change in its fluorescent properties upon binding to the plaques, providing high-contrast imaging. nih.gov

Monitoring the activity of specific enzymes is crucial for understanding disease progression and therapeutic response. thno.org Turn-on probes based on Cy5 are widely used for detecting the activity of proteases like matrix metalloproteinases (MMPs) and caspases, which are often dysregulated in cancer and other diseases. nih.govacs.orgnih.gov

These probes are typically synthesized by linking a Cy5 fluorophore to a dark quencher (like BHQ-3) via a short peptide sequence that is a specific substrate for the target enzyme. thno.org For example, a peptide sequence like Gly-Pro-Leu-Gly-Met-Arg-Gly-Leu-Gly-Lys is used for MMPs, while a sequence like Asp-Glu-Val-Asp (DEVD) is used for caspase-3. thno.orgacs.org In the intact probe, the fluorescence of Cy5 is efficiently quenched. thno.org When the probe encounters the active enzyme, the peptide is cleaved, separating the dye from the quencher and "turning on" a bright near-infrared fluorescence signal. thno.orgnih.gov This allows for real-time, in vivo imaging of enzyme activity. rsc.org

| Probe Target | Probe Design Principle | Key Findings | Reference |

|---|---|---|---|

| Cathepsins / MMPs | Self-quenching probe with multiple Cy5.5 dyes on a polymer backbone (ProSense / MMPSense). | Enzyme-mediated cleavage of the backbone separates the dyes, leading to fluorescence de-quenching and enabling in vivo imaging of protease activity in tumors. | rsc.orgnih.gov |

| MMPs | FRET-based probe using a Cy5.5 dye and a BHQ-3 quencher linked by an MMP-sensitive peptide. | Demonstrated excellent sensitivity and high-contrast imaging of MMP activity in cancer models due to the efficient quenching by BHQ-3. | thno.org |

| Caspase-3/7 | A Cy5.5 dye flanked by a DEVD peptide sequence. Cleavage by caspases leads to intramolecular cyclization and formation of fluorescent nanoaggregates. | Successfully used to image apoptosis in tumor-bearing mice following chemotherapy treatment. | acs.org |

| MMP-2 / Caspase-3 | Multi-FRET ratiometric probe with FAM, TAMRA, and Dabcyl quenchers on a peptide scaffold containing cleavage sites for both enzymes. | Allowed for simultaneous spatiotemporal imaging of two different protease activities within a biological system. | nih.gov |

Detection of Aggregated Proteins (e.g., Amyloid Plaques)

Investigation of Molecular Interactions and Conformational Dynamics

The study of dynamic molecular events, such as the binding of molecules and the changes in their shape, is fundamental to understanding biological processes. Fluorescent probes are indispensable tools in this area of research. This compound, with its bivalent structure and robust fluorescent properties, serves as a sophisticated tool for elucidating these complex molecular mechanisms. The compound features two N-hydroxysuccinimide (NHS) esters, which are reactive toward primary amines on biomolecules, and a central Cyanine 5 (Cy5) fluorophore separated by polyethylene (B3416737) glycol (PEG) linkers. broadpharm.comabpbio.com This architecture allows for the specific and stable labeling of proteins, nucleic acids, or other molecules at two distinct points, enabling detailed investigation of their interactions and conformational shifts.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that has been widely adopted as a "spectroscopic ruler" to measure nanometer-scale distances within or between biomolecules. news-medical.netnih.gov The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, varying as the inverse sixth power of their separation. nih.gov This relationship allows FRET to report on subtle changes in molecular proximity, making it ideal for monitoring dynamic biological events like protein folding, enzyme kinetics, and receptor-ligand interactions. nih.gov

The Cy5 dye within the this compound structure is a commonly used acceptor in FRET pairs due to its high extinction coefficient and fluorescence emission in the far-red spectrum, which minimizes background interference from cellular autofluorescence. mdpi.comd-nb.info It is often paired with donor fluorophores such as Cyanine 3 (Cy3). d-nb.info The bivalent nature of this compound is particularly advantageous for creating probes for FRET studies. It allows a single Cy5 acceptor to be precisely positioned relative to one or two donor-labeled sites, facilitating the study of complex conformational changes.

For instance, in studies of ATP-consuming enzymes, ATP analogues labeled with both a donor (e.g., Sulfo-Cy3) and an acceptor (e.g., Sulfo-Cy5) have been developed. d-nb.info Upon enzymatic cleavage of the ATP analogue, the donor and acceptor are separated, leading to a measurable change in the FRET signal. This provides a continuous, real-time assay of enzymatic activity. d-nb.info Similarly, single-molecule FRET (smFRET) experiments use such dye pairs to observe the conformational dynamics of individual biomolecules, providing insights that are often obscured in ensemble measurements. mdpi.com

| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R₀) in Å | Application Examples |

|---|---|---|---|

| CFP (Cyan Fluorescent Protein) | YFP (Yellow Fluorescent Protein) | 45-55 | In vivo protein-protein interaction studies. nih.gov |

| Fluorescein (FITC) | Rhodamine (TRITC) | 50-60 | Labeling of antibodies and proteins for immunoassays. nih.gov |

| Cy3 | Cy5 | ~54 | Nucleic acid hybridization, protein folding, and molecular motors. d-nb.infomdpi.com |

| Cy2 | Cy7 | ~22 | Probing sub-nanometer distance changes below the conventional FRET range. mdpi.com |

Characterization of Receptor-Ligand Binding and Avidity Effects

Understanding the affinity and kinetics of how ligands bind to their receptors is crucial in drug discovery and molecular biology. nih.govnih.gov Fluorescently labeled ligands are powerful tools for these characterization studies, enabling direct visualization and quantification of binding events. The bivalent nature of this compound allows for the synthesis of dimeric ligands, which can engage with two receptor binding sites simultaneously. This bivalency can lead to a significant enhancement in binding strength, an effect known as avidity. nih.gov

This compound is an ideal scaffold for creating such bivalent probes. Its two amine-reactive NHS esters can be conjugated to two molecules of a specific ligand (e.g., a peptide, small molecule, or antibody fragment). The resulting bivalent, fluorescent probe can then be used in binding assays to:

Quantify binding affinity: Determine equilibrium dissociation constants (Kd) or IC50 values through competition assays. science.gov

Study binding kinetics: Measure on-rates (kon) and off-rates (koff) to understand the dynamics of the interaction.

Investigate avidity effects: Compare the binding affinity and residence time of the bivalent probe to its monovalent equivalent to quantify the avidity gain. plos.org

Research has shown that bivalent ligands, such as engineered antibody fragments or linked nanobodies, exhibit dramatically increased functional affinity due to avidity. nih.gov This principle is leveraged to design high-potency therapeutics and sensitive diagnostic agents.

| Ligand Type | Description | Hypothetical Binding Affinity (Kd) | Key Advantage |

|---|---|---|---|

| Monovalent Ligand | A single ligand molecule binding to one receptor site. | 100 nM | Represents intrinsic affinity of a single interaction. |

| Bivalent Ligand | Two linked ligand molecules binding to two adjacent receptor sites. | 1 nM | Enhanced functional affinity (avidity) and longer target residence time due to rebinding effects. nih.govplos.org |

Cellular Uptake and Subcellular Localization Studies of Bivalent Probes

The efficacy of a drug or the accuracy of a diagnostic probe depends not only on its ability to bind its target but also on its capacity to reach it. Therefore, studying the mechanisms of cellular uptake and the subsequent subcellular localization is critical. oup.comnih.gov Bivalent probes synthesized using this compound are valuable tools for these investigations. The Cy5 fluorophore is particularly well-suited for live-cell imaging because its excitation and emission wavelengths are in the far-red region of the spectrum, where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio. mdpi.com

By conjugating cell-targeting ligands (e.g., peptides that bind to specific surface receptors) to the two NHS esters of this compound, researchers can create bivalent probes to track cellular entry and trafficking. Confocal microscopy and flow cytometry are common techniques used to monitor the fluorescence of these probes, providing both qualitative and quantitative data on their uptake and distribution. oup.com

Research using Cy5-labeled probes has provided detailed insights into cellular processes:

Mechanisms of Uptake: Studies have used Cy5-labeled nanoparticles and conjugates to observe various stages of endocytosis, from attachment to the plasma membrane to internalization within endosomal vesicles. researchgate.net The concentration of the probe can significantly influence the efficiency of cellular uptake. mdpi.com

Subcellular Localization: Once inside the cell, the fate of the probe can be tracked. For example, fluorescent probes have been designed to specifically accumulate in certain organelles. Some probes are designed to escape from endosomes into the cytoplasm, while others may be transported to the nucleus. mdpi.comresearchgate.net In one study, fluorescent probes were efficiently taken up by U2OS cells and showed a high degree of co-localization with their target PIM-1 kinase, which was fused to a fluorescent protein. mdpi.com

Influence of Probe Properties: The physicochemical properties of the probe, such as charge and hydrophobicity, can dramatically affect its ability to cross the cell membrane. For instance, negatively charged sulfo-Cy5 dyes may be repelled by the cell membrane, hindering uptake, whereas more hydrophobic, positively charged Cy5 derivatives can facilitate internalization. mdpi.com

| Probe Type | Cell Line | Key Findings on Uptake and Localization | Reference |

|---|---|---|---|

| Cy5-labeled Adenosine-Arginine Conjugates (ARCs) | U2OS (Human Osteosarcoma) | Efficient, concentration-dependent uptake. Co-localization with target PIM-1 kinase in the nucleus and cytoplasm. | mdpi.com |

| Cy5-labeled Gadolinium Oxide Nanoparticles (MGdNPs) | HEK293 (Human Embryonic Kidney) | Internalization via endocytosis. Escape from endosomes into the cytoplasm and transport into the nucleus. | researchgate.net |

| Folic Acid-Cy5.5 Conjugate | Cancer cell models | Targeted uptake via folate receptors, demonstrating utility for imaging cancer and inflammatory diseases. | nih.gov |

| Cy5.5-labeled EGFR Affibody | A431 (Epidermoid Carcinoma) | Specific binding and targeting of EGFR-positive tumors in vivo, with high uptake in the tumor, liver, and kidney. | science.gov |

Advanced Imaging Techniques Utilizing Bis N,n Nhs Peg4 Cy5 Probes

Single-Molecule Fluorescence Imaging and Spectroscopy

Bis-(N,N'-NHS-PEG4)-Cy5, and its parent fluorophore Cy5, are instrumental in single-molecule fluorescence imaging and spectroscopy, enabling the observation of individual biomolecules and their functions. nih.gov The N-hydroxysuccinimide (NHS) ester groups allow for the covalent attachment of the dye to primary amines on target molecules, while the polyethylene (B3416737) glycol (PEG) linker enhances solubility in aqueous environments. biochempeg.com

Real-Time Tracking of Individual Biomolecules

The photostability and brightness of cyanine (B1664457) dyes like Cy5 are crucial for the real-time tracking of individual biomolecules. researchgate.net This capability allows researchers to follow the movement and interactions of single proteins or nucleic acids within cellular environments. For instance, studies have successfully used Cy5 labeled with non-canonical amino acids to image and track membrane proteins in live cells using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. nih.gov This approach provides insights into protein trafficking, localization, and dynamics that are not achievable with ensemble-based methods.

Probing Dynamic Molecular Processes at the Nanoscale

At the nanoscale, the ability to observe dynamic molecular processes is fundamental to understanding biological function. Single-molecule techniques using probes like Cy5 allow for the detailed investigation of conformational changes, binding kinetics, and enzymatic activities. wur.nl For example, single-molecule Förster Resonance Energy Transfer (smFRET) experiments often utilize Cy5 in combination with a donor fluorophore like Cy3 to measure intramolecular distances and their changes over time. tocris.com The photophysical properties of Cy5, including its fluorescence lifetime and quantum yield, are critical for obtaining accurate measurements in these sophisticated experiments. tocris.comlumiprobe.com

Super-Resolution Microscopy Applications (e.g., STORM, PALM)

This compound and related Cy5 derivatives are pivotal in overcoming the diffraction limit of light microscopy through super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). nih.govnih.govthermofisher.com These methods rely on the ability to photo-switch individual fluorophores between a fluorescent "on" state and a dark "off" state. microscopyu.com

In STORM, a reporter dye like Cy5 is often paired with an activator dye (e.g., Cy3). microscopyu.com Excitation of the activator dye helps to return the reporter dye from a long-lived dark state back to the emissive state. microscopyu.com This stochastic activation allows for the localization of individual molecules with high precision, leading to the reconstruction of a super-resolved image. nih.gov Covalently linking Cy3 and Cy5 has been shown to improve the efficiency of this photoswitching process. nih.gov

The chemical properties of the fluorophore are critical for successful super-resolution imaging. The structure of Cy5, with its polymethine chain, is susceptible to photo-induced adduct formation with thiols, a mechanism that contributes to its blinking behavior in STORM. microscopyu.com Researchers have also developed variants like Cy5B-trisulfo, which offers enhanced spatial resolution in dSTORM experiments, a form of STORM that directly induces photoswitching of a single fluorophore. tocris.com

Intravital Imaging and Deep Tissue Penetration with Near-Infrared Fluorescence

The near-infrared (NIR) fluorescence of Cy5 and its derivatives, such as Cy5.5, is particularly advantageous for intravital and deep tissue imaging. ibiantech.comaxispharm.comnih.gov The NIR window (650-1700 nm) offers several benefits, including reduced light scattering, deeper tissue penetration, and lower autofluorescence from biological tissues. nih.govsioc-journal.cn These properties lead to an improved signal-to-noise ratio and allow for clearer visualization of biological processes in living organisms. pubcompare.ai

For example, Cy5.5-lectin conjugates have been used for NIR fluorescence imaging of myocardial microvascular endothelium in mice, demonstrating the ability to specifically label and visualize vascular structures deep within the tissue. nih.gov The hydrophilic PEG linker in this compound further enhances its suitability for in vivo applications by improving its solubility and biocompatibility. broadpharm.com

Multimodal Imaging Approaches Incorporating this compound

This compound can be integrated into multimodal imaging strategies, combining the advantages of fluorescence imaging with other modalities to gain a more comprehensive understanding of biological systems. For instance, the development of modular scaffolds that incorporate both a NIR fluorophore like Cy5 and a radionuclide for Positron Emission Tomography (PET) allows for correlative imaging. acs.org This approach leverages the high sensitivity and spatial resolution of fluorescence microscopy for cellular-level detail, while PET provides quantitative whole-body distribution data. acs.org The use of bioorthogonal click chemistry has facilitated the synthesis of such multimodal probes. acs.org

Quantitative Fluorescence Microscopy for Cellular and Tissue Analysis

The brightness and photostability of Cy5-based probes are essential for quantitative fluorescence microscopy. This technique aims to extract numerical data from images to measure concentrations, stoichiometry, and dynamic changes in cellular and tissue contexts. nih.gov For example, by counting the photobleaching steps of individual Cy5 molecules, it is possible to determine the number of labeled subunits in a protein complex. nih.gov

In cellular analysis, the number density of fluorescent spots can be quantified to compare protein expression levels under different conditions. nih.gov For instance, researchers have used TIRF microscopy to quantify the density of Cy5-labeled ion channels in the plasma membrane of cells. nih.gov The hydrophilic PEG spacer in this compound helps to minimize non-specific binding, which is crucial for accurate quantification. broadpharm.com

Interactive Data Table: Properties of Cy5 and Related Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reference |

| Cy5 | 649 | 666-670 | 250,000 | 0.2 | tocris.commedchemexpress.com |

| This compound | 649 | 667 | 232,000 | Not Specified | broadpharm.com |

| Sulfo-Cy5 bis-NHS ester | 646 | 662 | 271,000 | 0.28 | lumiprobe.combroadpharm.com |

| Cy5.5 | 673-675 | 694-707 | 209,000 | 0.2 | ibiantech.compubcompare.ai |

| Cy5B-trisulfo, NHS | 669 | 685 | 241,000 | 0.4 | tocris.com |

Mechanistic Insights into Bis N,n Nhs Peg4 Cy5 Performance As a Research Tool

Molecular Mechanisms of Bivalent Binding and Enhanced Avidity

Bis-(N,N'-NHS-PEG4)-Cy5 is classified as a homobifunctional crosslinker because it possesses two identical reactive N-hydroxysuccinimide (NHS) ester groups. thermofisher.combroadpharm.com These groups readily react with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds. thermofisher.com The presence of two such groups allows the molecule to bind to two separate target molecules or to two distinct sites on a single target, a characteristic known as bivalency.

Research on bivalent ligands, such as cyclic RGD peptide dimers targeting integrin αvβ3, provides a clear illustration of this principle. The introduction of a second binding motif dramatically increases the binding affinity. For instance, studies comparing monovalent and bivalent RGD peptides have demonstrated that dimerization can lead to a significant decrease in the half-maximal inhibitory concentration (IC50), indicating stronger binding. acs.org The inclusion of PEG4 linkers between the binding motifs in these dimers was found to be crucial for achieving high-affinity binding, as it provides the necessary spacing and flexibility for both motifs to engage their targets optimally.

| Compound Type | Example Compound | Binding Affinity (IC50, nM) | Reference |

|---|---|---|---|

| Bivalent (with 2 PEG4 linkers) | HYNIC-2PEG4-dimer | 2.8 ± 0.5 | |

| Bivalent (with 3 PEG4 linkers) | HYNIC-3PEG4-dimer | 2.4 ± 0.7 | |

| Bivalent (with 1 PEG4 linker) | HYNIC-PEG4-dimer | 7.5 ± 2.3 |

Influence of PEG Linker on Probe Bioavailability and Target Engagement in Model Systems

The tetraethylene glycol (PEG4) linker is not merely a spacer but a critical functional component of the this compound probe. Polyethylene (B3416737) glycol is well-established as a tool in pharmaceutical sciences to modify the pharmacokinetic and pharmacodynamic properties of molecules. uzh.ch The PEG4 linker in this probe imparts several advantageous characteristics.

First, the hydrophilic nature of the PEG spacer significantly increases the water solubility of the entire conjugate. broadpharm.comcd-bioparticles.net This is particularly important for the Cy5 dye, which can be prone to aggregation in aqueous solutions, leading to fluorescence quenching. nih.gov By preventing aggregation and improving solubility, the PEG linker ensures that the probe remains monomeric and functional in biological buffers.

Second, PEGylation is known to alter the biodistribution and clearance kinetics of labeled molecules. Studies using radiolabeled cyclic RGD peptides have shown that incorporating PEG4 linkers improves tumor uptake while accelerating clearance from non-target organs like the kidneys and liver. acs.orgnih.govsnmjournals.org This leads to a better signal-to-noise ratio in imaging applications. For example, the introduction of a -GlyGly- linker in one study maintained high melanoma uptake while reducing renal and liver retention of an α-MSH peptide probe. nih.govsnmjournals.org Similarly, PEG4 linkers have been shown to be particularly effective at improving the clearance kinetics of imaging agents. acs.org This improved pharmacokinetic profile enhances target engagement by increasing the concentration of the probe available to the target tissue over time while minimizing off-target accumulation.

| Probe | Linker | Tumor Uptake | Liver Uptake | Kidney Uptake | Reference |

|---|---|---|---|---|---|

| 111In-DOTA-GGNle-CycMSHhex | -GlyGly- | 18.6 ± 3.56 | 1.03 ± 0.14 | 4.95 ± 1.25 | snmjournals.org |

| 99mTc-3PEG4-dimer | 3x PEG4 | 8.80 ± 1.63 | 0.45 ± 0.09 | 2.21 ± 0.44 |

Interplay Between Dye Structure, Conjugation Site, and Functional Output

The functional output of a probe like this compound is a result of the complex interplay between the Cy5 dye's structure, the biomolecule it is attached to, and the specific site of conjugation. The NHS esters react with available primary amines, but not all amine positions on a target protein are equal. thermofisher.com The location of conjugation can dramatically affect the biological activity and selectivity of the resulting conjugate.

Research has shown that the choice of conjugation site can determine the probe's target specificity. For instance, in a study of probes for cathepsin enzymes, attaching a sulfonated cyanine (B1664457) 5 dye to a lysine side chain resulted in a probe selective for cathepsin S. researchgate.net However, when the same dye was attached to the α-amine at the N-terminus, the probe reacted with both cathepsin S and cathepsin X. researchgate.net This demonstrates that the conjugation site can influence how the probe fits into an enzyme's active site, thereby altering its functional output.

Furthermore, the structure of the Cy5 dye itself is a key factor. As a member of the cyanine family, its polymethine chain is susceptible to environmental influences that affect its fluorescence. nih.gov The hydrophilicity of the dye can also impact cellular uptake and selectivity. Unsulfonated Cy5 probes, being more lipophilic, tend to exhibit greater cellular uptake compared to their sulfonated, more hydrophilic counterparts, which can affect their apparent selectivity in cellular assays. researchgate.net The conjugation process itself can also lead to structural changes in the target protein, potentially causing aggregation, as observed in some fluorescently labeled insulin (B600854) conjugates. acs.org

| Probe/Conjugate | Conjugation Site | Key Finding | Reference |

|---|---|---|---|

| Cathepsin Probe-Cy5 | Lysine side chain | Selective for Cathepsin S | researchgate.net |

| Cathepsin Probe-Cy5 | α-amine (N-terminus) | Reacted with both Cathepsin S and X | researchgate.net |

| GlyA1-N-Cy5-insulin | N-terminal Glycine (B1666218) | Retained biological activity | acs.org |

| LysB29-N-FITC-insulin | Lysine B29 | Lost biological activity | acs.org |

Photophysical Mechanisms Governing Fluorescence Enhancement or Quenching in Specific Applications

The fluorescence of the Cy5 moiety in the this compound probe is not constant but is dynamically modulated by its molecular environment. Several photophysical mechanisms can lead to either the enhancement or quenching (reduction) of its fluorescence signal.

Fluorescence Quenching is a significant concern, especially when multiple dye molecules are in close proximity.

Aggregation-Caused Quenching (ACQ): When multiple Cy5-labeled proteins or probes cluster, the dye molecules can stack on top of each other (π-stacking). This forms non-fluorescent H-aggregates, which leads to a blue-shift in the absorption spectrum and severe fluorescence quenching. nih.govacs.orgxobi.net This is a common issue in antibodies heavily labeled with Cy5. acs.orgxobi.net

Förster Resonance Energy Transfer (FRET): If Cy5 is near another suitable chromophore (another dye or a quencher molecule), its excitation energy can be non-radiatively transferred, quenching its fluorescence. uvic.canih.govacs.org This principle is exploited in "activatable" probes where Cy5 is initially paired with a quencher; fluorescence is restored only upon enzymatic cleavage of the linker separating them. nih.govacs.org

Photoinduced Electron Transfer (PET): Proximity to certain residues, particularly guanosine (B1672433) in nucleic acids, can quench Cy5 fluorescence through PET, where an electron is transferred from the nucleobase to the excited dye. nih.gov

Covalent Modification: Certain chemical reagents can reversibly quench Cy5. For example, the water-soluble phosphine (B1218219) TCEP reacts with the polymethine bridge of Cy5 to form a non-fluorescent covalent adduct, a reaction that can be reversed with UV light. nih.gov

Fluorescence Enhancement can also occur under specific conditions.

Restricted Rotational Isomerization: A primary pathway for non-radiative decay in cyanine dyes is the rotational isomerization of the polymethine chain. When the dye is tethered or conjugated to a biomolecule, this rotation can be sterically hindered. nih.gov This restriction reduces the rate of non-radiative decay, thereby increasing the fluorescence quantum yield and lifetime. nih.gov

Metal-Enhanced Fluorescence (MEF): Proximity to metallic nanostructures, such as silver island films, can dramatically enhance the fluorescence of Cy5. researchgate.net This is due to the interaction of the fluorophore with the surface plasmons of the metal, which can increase the radiative decay rate and improve excitation efficiency. researchgate.net

| Phenomenon | Governing Mechanism | Typical Context/Condition | Reference |

|---|---|---|---|

| Quenching | Aggregation (H-aggregate formation) | High labeling density on proteins/antibodies | nih.govacs.orgxobi.net |

| Quenching | Förster Resonance Energy Transfer (FRET) | Proximity to a quencher molecule (e.g., BHQ-3, QSY21) | uvic.canih.gov |

| Quenching | Photoinduced Electron Transfer (PET) | Proximity to guanosine residues in DNA/RNA | nih.gov |

| Quenching | Covalent Adduct Formation | Reaction with phosphines like TCEP | nih.gov |

| Enhancement | Restricted Rotational Isomerization | Conjugation to biomolecules, viscous environments | nih.gov |

| Enhancement | Metal-Enhanced Fluorescence (MEF) | Proximity to silver or gold nanostructures | researchgate.net |

Theoretical and Computational Approaches for Bis N,n Nhs Peg4 Cy5 Design and Optimization

Molecular Dynamics (MD) Simulations for Conformational Analysis of Conjugates

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape of Bis-(N,N'-NHS-PEG4)-Cy5 and its conjugates. These simulations model the atomic-level movements of the molecule over time, providing a dynamic picture of its structure, flexibility, and interactions with its environment.

For a molecule like this compound, MD simulations are particularly valuable for several reasons:

Conformational Flexibility: The PEG4 linkers introduce significant flexibility. MD simulations can explore the vast conformational space of these linkers, predicting the range of distances and relative orientations between the two Cy5 moieties. This is crucial for understanding the potential for intramolecular interactions and the accessibility of the NHS esters for conjugation.

Dye-DNA Interactions: When conjugated to biomolecules like DNA, MD simulations can reveal how the dye interacts with the DNA structure. rsc.org Studies have shown that the attachment location of cyanine (B1664457) dyes on DNA Holliday junctions significantly impacts dye-DNA interactions, dye dynamics, and the resulting orientation of the dyes. rsc.org These simulations can predict whether the dye resides in the major or minor groove, its orientation relative to the DNA axis, and how the DNA structure might be perturbed by the dye's presence. rsc.org

Environmental Effects: The behavior of the dye is highly dependent on its solvent environment. MD simulations can explicitly model water molecules and ions, providing insights into how the solvent influences the dye's conformation and the stability of its conjugates. dtic.mil

Predicting Aggregate Formation: MD simulations can be used to study the aggregation behavior of cyanine dyes. nih.gov By simulating multiple dye molecules, it is possible to observe the formation of dimers and higher-order aggregates, providing information on their structure and stability. nih.gov

Recent research has utilized MD simulations to study cyanine dimers attached to DNA Holliday junctions, revealing that dyes attached to adjacent strands exhibit stronger dye-DNA interactions and larger inter-dye separations compared to transversely attached dimers. rsc.org These findings, supported by experimental data, demonstrate the power of MD in guiding the design of DNA-templated dye aggregates with specific properties. rsc.orgnih.gov

Table 1: Key Parameters from MD Simulations of Cyanine Dye Conjugates

| Parameter | Description | Significance for this compound |

| Inter-dye Distance (R) | The distance between the centers of the two Cy5 chromophores. | Determines the potential for through-space electronic interactions (e.g., FRET, exciton (B1674681) coupling). |

| Relative Orientation (κ²) | A factor describing the relative orientation of the two dye transition dipole moments. | Crucial for predicting the efficiency of energy transfer and the nature of excitonic coupling. |

| Linker End-to-End Distance | The distance between the NHS ester and the Cy5 core. | Influences the accessibility of the reactive group for conjugation to target molecules. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Provides insights into the hydrophobicity/hydrophilicity of the conjugate and its solubility. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability and conformational fluctuations of the dye-conjugate complex over time. |

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Transition Dipole Moments

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for understanding the electronic properties of this compound. mdpi.com These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, which governs its photophysical behavior.

Key applications of DFT and TD-DFT in the context of this dye include:

Predicting Absorption and Emission Spectra: TD-DFT can accurately calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) of the dye. researchgate.net By optimizing the geometry of the excited state, it is also possible to predict fluorescence emission wavelengths. Researchers have successfully used TD-DFT to calculate the absorption spectrum of Cy5, achieving results within 0.007 eV of experimental values. mdpi.comacs.org

Determining Transition Dipole Moments (TDM): The TDM (µ) is a vector quantity that describes the electronic transition from the ground state to the excited state. researchgate.net Its magnitude is directly related to the brightness of the dye (i.e., its extinction coefficient). researchgate.net TD-DFT calculations provide the magnitude and orientation of the TDM, which is crucial for modeling energy transfer and exciton coupling. researchgate.net

Investigating Substituent Effects: DFT and TD-DFT can be used to systematically study how different chemical substituents on the Cy5 core affect its electronic properties. mdpi.comnih.gov For instance, studies have shown that electron-donating or electron-withdrawing groups can modulate the dye's solubility, static dipole moment, and transition dipole moment. mdpi.comboisestate.edunih.gov This allows for the in silico screening of potential modifications to fine-tune the dye's properties. mdpi.com

Calculating Static Dipole Moments: The difference in the static dipole moment between the ground and excited states (Δd) is another important parameter that can be calculated. While cyanine dyes typically have large transition dipole moments, their static dipole moment differences are often small. researchgate.net

Table 2: Calculated Electronic Properties of Cy5 and Derivatives using DFT/TD-DFT

| Property | Description | Typical Calculated Value for Cy5 | Significance for this compound |

| S₀ → S₁ Excitation Energy | The energy required for the lowest-energy electronic transition. | ~1.9 eV | Determines the main absorption wavelength. |

| Transition Dipole Moment (µ) | The strength and orientation of the electronic transition. | ~10-16 D | Dictates the brightness of the dye and the strength of dipole-dipole interactions. |

| Static Dipole Moment Difference (Δd) | The change in the permanent dipole moment upon excitation. | ~0-3 D | Influences solvent effects and interactions in asymmetric environments. |